molecular formula C22H34N2O3 B2696349 Tert-butyl 4-[2-[4-(2-methylpropyl)phenyl]propanoyl]piperazine-1-carboxylate CAS No. 1354514-98-9

Tert-butyl 4-[2-[4-(2-methylpropyl)phenyl]propanoyl]piperazine-1-carboxylate

Cat. No. B2696349
M. Wt: 374.525
InChI Key: XNBSTTMGTFJOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[2-[4-(2-methylpropyl)phenyl]propanoyl]piperazine-1-carboxylate is a chemical compound with the following properties:



  • IUPAC Name : tert-butyl 4-(2-hydroxy-2-methylpropyl)-1-piperazinecarboxylate.

  • Molecular Formula : C₁₃H₂₆N₂O₃.

  • Molecular Weight : 258.36 g/mol.

  • Physical Form : Solid or semi-solid or liquid or lump.

  • Storage Temperature : Sealed in dry conditions at 2-8°C.



Molecular Structure Analysis

The molecular structure of Tert-butyl 4-[2-[4-(2-methylpropyl)phenyl]propanoyl]piperazine-1-carboxylate consists of a piperazine ring with a tert-butyl group and a phenyl group attached. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.



Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly documented, it likely participates in esterification, hydrolysis, and other organic transformations typical of piperazine derivatives.



Physical And Chemical Properties Analysis


  • Solubility : Investigating solubility in various solvents would provide valuable insights.

  • Melting Point/Boiling Point : These parameters influence its practical applications.

  • Spectroscopic Data : NMR, IR, and mass spectrometry data can aid in characterization.


Safety And Hazards


  • Hazard Statements : It is classified as a warning substance (H315-H319) according to the Globally Harmonized System (GHS).

  • Precautionary Measures : Handle with care, avoid skin/eye contact, and follow safety protocols.


Future Directions

Research avenues include:



  • Biological Activity : Investigate potential pharmacological effects.

  • Synthetic Optimization : Develop efficient synthetic routes.

  • Structural Modifications : Explore derivatives for improved properties.


Please note that this analysis is based on available information, and further studies are essential for a comprehensive understanding. For detailed references, consult the Ambeed product page1.


properties

IUPAC Name

tert-butyl 4-[2-[4-(2-methylpropyl)phenyl]propanoyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O3/c1-16(2)15-18-7-9-19(10-8-18)17(3)20(25)23-11-13-24(14-12-23)21(26)27-22(4,5)6/h7-10,16-17H,11-15H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBSTTMGTFJOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-{2-[4-(2-methylpropyl)phenyl]propanoyl}piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.